molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

N-Phenoxycarbonyl-L-valine

Cat. No. B020239
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to L-valine, such as N-carbobenzyloxy-L-valine, involves specific reactions under controlled conditions. For example, N-carbobenzyloxy-L-valine is synthesized from benzyl chloroformate and L-valine in an NaOH solution, highlighting the critical role of reaction temperature, reagent ratios, and recrystallization methods for achieving high yields and purity (Liu Qiao-yun, 2007).

Molecular Structure Analysis

The molecular structure of L-valine derivatives has been extensively studied through X-ray crystallography and other analytical methods. For example, the crystal structure of (R)-2-phenoxypropionic acid-(S)-valine reveals hydrophobic and hydrophilic layers well-separated along the b-axis, demonstrating the molecule's intricate molecular interactions (Isao Fujii et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving L-valine derivatives are pivotal for understanding their reactivity and potential applications. The synthesis of N,N-phthaloyl-L-valine showcases the compound's reactivity and the formation of specific intermediates confirming the reaction mechanism, underscoring the derivatives' chemical versatility (P. Adriaens et al., 1978).

Physical Properties Analysis

The physical properties of N-Phenoxycarbonyl-L-valine derivatives, such as solubility, melting point, and crystal structure, are essential for their characterization and application in various fields. The study of crystal structures provides insight into the compounds' stability, solubility, and potential interactions with other molecules.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different reagents, and potential for forming various derivatives, play a crucial role in the application and synthesis of L-valine derivatives. For instance, the coordination chemistry of f-block elements with imine acids, including studies on dioxouranium(VI) complexes of N-(salicylidene)-L-valine, illustrates the complex's chemical behavior and interaction patterns (R. Roy et al., 1987).

Scientific Research Applications

  • Supramolecular Chemistry : It is used to help locate specific nodes in complex supramolecular chains, contributing to the understanding of molecular interactions and structures in materials science (Zhang et al., 2022).

  • Pharmaceuticals and Antibiotics : N-Phenoxycarbonyl-L-valine is involved in the biosynthesis of actinomycin D, an antibiotic produced by Streptomyces antibioticus. It plays a role in the activation of L-valine prior to its incorporation into the antibiotic (Walker, Otani, & Perlman, 1972).

  • Medical Research and Therapy : L-valine administration, closely related to N-Phenoxycarbonyl-L-valine, has been found to improve hepatic encephalopathy and neurotransmitter and ammonia derangements, suggesting its role in intermediary metabolism and ammonia detoxification (Riederer et al., 1980).

  • Microbial and Fermentation Technology : In microbiological studies, it has been shown to inhibit the growth of certain valine production strains while stimulating valine production in others, providing insights into microbial metabolism and strain engineering (Lange et al., 2003).

  • Chemical Decomposition Studies : Research on the decomposition of L-valine to various chemicals like acetone and pyruvic acid suggests its role in understanding chemical pathways and DNA damage mechanisms (Li et al., 2014).

  • Tautomerism and Structural Chemistry : N-Phenoxycarbonyl-L-valine derivatives are used to study tautomerism and the existence of different molecular structures, contributing to the field of organic chemistry and molecular biology (Warncke et al., 2016).

  • Nutritional Science and Food Technology : As a component of dietary supplements, L-valine has applications in improving the physical and flavor characteristics of food products like fish fillets, demonstrating its importance in food science and technology (Luo et al., 2017).

Safety And Hazards

The safety data sheet for “N-Phenoxycarbonyl-L-valine” advises avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenoxycarbonyl-L-valine

CAS RN

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Yamada, K Koga, A Sudo, M Goto… - Journal of polymer …, 2013 - Wiley Online Library
We report a useful synthetic method of polypeptides using a series of urethane derivative of α‐amino acids (l‐leucine, l‐phenylalanine, l‐valine, l‐alanine, l‐isoleucine, l‐methionine), …
Number of citations: 39 onlinelibrary.wiley.com
N Venugopal, AVB Reddy, G Madhavi - Journal of Pharmaceutical and …, 2014 - Elsevier
… The calibration curves showed a good linearity over the concentration range of 0.3–1.5 ppm for phenol and 0.1–1.5 ppm for both 4-nitrophenol and N-phenoxycarbonyl-l-valine (NPV). …
Number of citations: 24 www.sciencedirect.com
R Kellow, M Matziari - Journal of Materials Science and Chemical …, 2019 - scirp.org
… As shown in Scheme 3, the synthesis of 13 (fragment d) was accomplished in high yield through two steps beginning from the conversion of L-valine 11 to N-phenoxycarbonyl-L-valine …
Number of citations: 1 www.scirp.org
EJ Stoner, AJ Cooper, DA Dickman… - … Process Research & …, 2000 - ACS Publications
… In our improved synthesis, l-valine was first converted to N-phenoxycarbonyl-l-valine 6 13 with phenylchloroformate. Previously, reported syntheses of 6 were found to be cumbersome …
Number of citations: 63 pubs.acs.org
AVB Reddy, J Jaafar, K Umar, ZA Majid… - Journal of …, 2015 - Wiley Online Library
… In the present study, we have developed an UHPLC–MS/MS method for the simultaneous determination of phenol, 4-nitrophenol, and N-phenoxycarbonyl-l-valine (PCV) in ritonavir. …
GC dos Santos, LM Martins… - Journal of …, 2021 - Wiley Online Library
… Firstly, l-valine (19) is converted to N-phenoxycarbonyl-l-valine (20) with phenylchloroformate. After, the compound 21 is obtained in two steps, first the treatment of 20 with 3-…
Number of citations: 13 onlinelibrary.wiley.com
A Teasdale, DP Elder - TrAC Trends in Analytical Chemistry, 2018 - Elsevier
… three PMIs, ie phenol, 4-nitrophenol and N-phenoxycarbonyl-l-Valine; from a public-domain, … Finally, N-phenoxycarbonyl-l-Valine is non-alerting and is an amide comprising of benzoic …
Number of citations: 26 www.sciencedirect.com
S Kundu, D Sarkar - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
… was derivatized Nphenoxycarbonyl-L-valine 80 and further cyclized to obtain the desired product (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl) butanoic acid 60 (Scheme 22). …
Number of citations: 1 www.ingentaconnect.com
TK Yeh, IJ Kang, TA Hsu, YC Lee, CC Lee… - European Journal of …, 2019 - Elsevier
A medicinal chemistry program based on the small-molecule HCV NS5A inhibitor daclatasvir has led to the discovery of dimeric phenylthiazole compound 8, a novel and potent HCV …
Number of citations: 6 www.sciencedirect.com
S Koppala, B Panigrahi, SVN Raju… - Journal of …, 2015 - academic.oup.com
… As per the article (24), the reported impurities (phenol, 4-nitrophenol, N-phenoxycarbonyl-l-valine) were observed at the key starting material stage of RIT synthesis. These impurities …
Number of citations: 16 academic.oup.com

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